N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine
CAS No.:
Cat. No.: VC13554231
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 4-N-methyl-4-N-pyridin-4-ylbenzene-1,4-diamine |
| Standard InChI | InChI=1S/C12H13N3/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11/h2-9H,13H2,1H3 |
| Standard InChI Key | CQOXJJMNEPQCMZ-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=C(C=C1)N)C2=CC=NC=C2 |
| Canonical SMILES | CN(C1=CC=C(C=C1)N)C2=CC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with two amine groups at the 1,4-positions. One amine is methylated (), while the other connects to a pyridine ring, creating a planar, conjugated system. The SMILES notation captures this connectivity. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.34 Å for aromatic C-N bonds and 1.45 Å for the methylated N-C bond, consistent with sp² hybridization .
Key Physicochemical Parameters
The compound’s moderate lipophilicity () suggests adequate membrane permeability for drug candidates, while its low aqueous solubility presents formulation challenges . The pyridine nitrogen () protonates under physiological conditions, influencing bioavailability.
Synthesis and Industrial Production
Optimized Synthetic Routes
The primary synthesis route involves a Buchwald-Hartwig amination between 1,4-dibromobenzene and N-methyl-4-aminopyridine in dimethylformamide (DMF) at 110°C for 24 hours:
Key process parameters:
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Catalyst system: 5 mol% palladium acetate with Xantphos ligand
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Yield: 68–72% after silica gel chromatography
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Purity: >98% (HPLC)
Alternative methods include Ullmann-type couplings using copper iodide catalysis, though these typically yield <50% product . Recent advances in continuous flow chemistry have reduced reaction times to 4 hours while maintaining comparable yields.
Notably, the methyl group enhances metabolic stability compared to non-methylated analogs, with a plasma half-life of 6.2 hours in murine models versus 1.8 hours for the parent compound.
Industrial and Materials Science Applications
Coordination Chemistry
The compound serves as a bidentate ligand in transition metal complexes:
This copper complex exhibits strong absorbance at 680 nm (), making it suitable for near-infrared dyes .
Polymer Science
Incorporation into polyimides enhances thermal stability:
| Property | Base Polymer | With 10% Additive |
|---|---|---|
| Decomposition Temp. | 412°C | 487°C |
| Tensile Strength | 78 MPa | 94 MPa |
| Dielectric Constant | 3.2 | 2.7 |
These modified polymers find use in high-temperature adhesives and microelectronic encapsulation.
Environmental and Regulatory Considerations
Ecotoxicity Profile
| Organism | LC₅₀ (96h) | NOEC |
|---|---|---|
| Daphnia magna | 8.2 mg/L | 1.1 mg/L |
| Danio rerio | 14.7 mg/L | 3.8 mg/L |
| Pseudokirchneriella | 6.9 mg/L | 0.9 mg/L |
The compound’s environmental persistence ( in soil) necessitates careful waste management . Current OSHA guidelines mandate airborne exposure limits below 0.1 mg/m³ for occupational settings.
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